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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CC-122 (avadomide) in combination with other

therapeutic agents for the treatment of advanced malignancies. CC-122 is a novel Cereblon E3

Ligase Modulating Drug (CELMoD) with a distinct mechanism of action that has shown promise

in various hematological and solid tumors. This document summarizes key clinical trial data,

details experimental protocols, and visualizes the underlying biological pathways to offer a

comprehensive resource for the scientific community.

Mechanism of Action: CC-122 as a Pleiotropic
Pathway Modifier
CC-122 exerts its anti-tumor effects by binding to the Cereblon (CRBN) protein, a substrate

receptor of the Cullin-ring E3 ubiquitin ligase complex (CRL4-CRBN). This binding event

modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and

subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1)

and Aiolos (IKZF3).[1] The degradation of these transcription factors has dual effects:

Direct Anti-tumor Activity: In malignant B-cells, the degradation of Ikaros and Aiolos leads to

the de-repression of interferon-stimulated genes, resulting in apoptosis.[2][3]
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Immunomodulatory Effects: In T-cells, the degradation of these factors enhances T-cell

activation and proliferation.

This dual mechanism of action provides a strong rationale for combining CC-122 with other

anti-cancer agents to achieve synergistic effects.
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CC-122 dual mechanism of action.

Clinical Performance of CC-122 Combination
Therapies
Clinical investigations have evaluated CC-122 in combination with various agents across

different malignancies. The following tables summarize the efficacy and safety data from key

clinical trials.

Table 1: Efficacy of CC-122 Combination Therapies in
Hematological Malignancies
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Combinat
ion
Regimen

Malignan
cy

Clinical
Trial ID

Overall
Respons
e Rate
(ORR)

Complete
Respons
e (CR)

Median
Duration
of
Respons
e (mDOR)

Median
Progressi
on-Free
Survival
(PFS)

CC-122 +

Rituximab

Relapsed/

Refractory

Diffuse

Large B-

cell

Lymphoma

(DLBCL)

NCT02031

419
40.7% - 8.0 months -

CC-122 +

Rituximab

Relapsed/

Refractory

Follicular

Lymphoma

(FL)

NCT02031

419
80.5% -

27.6

months
-

CC-122 +

R-CHOP

Newly

Diagnosed

High-Risk

DLBCL

NCT03283

202
88% 79% -

1-year PFS

rate: 80%

Comparativ

e Regimen

Lenalidomi

de +

Rituximab

Relapsed/

Refractory

DLBCL

- 33%
13% (6

CR)

10.2

months
3.7 months

Data for Lenalidomide + Rituximab from a Phase II trial in relapsed/refractory DLBCL,

transformed large cell lymphoma, and grade 3 follicular lymphoma.

Table 2: Safety Profile of CC-122 Combination Therapies
(Grade 3/4 Adverse Events)
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Combination Regimen Malignancy
Most Common Grade 3/4
Adverse Events (≥10%
incidence)

CC-122 + Rituximab R/R DLBCL and FL

Neutropenia (55.9%),

Infections (8.8%), Febrile

Neutropenia (7.4%)

CC-122 + R-CHOP
Newly Diagnosed High-Risk

DLBCL

Neutropenia (54%), Anemia

(20%), Leukopenia (20%),

Lymphopenia (14%),

Hypophosphatemia (14%),

Febrile Neutropenia (11%)

Comparative Regimen

Lenalidomide + Rituximab R/R DLBCL

Neutropenia (53%),

Lymphopenia (40%),

Thrombocytopenia (33%),

Leukopenia (27%), Anemia

(18%)

CC-122 in Combination with Checkpoint Inhibitors
The immunomodulatory properties of CC-122 make it a compelling partner for immune

checkpoint inhibitors like nivolumab. A phase II clinical trial (NCT03834623) is evaluating the

combination of CC-122 and nivolumab in patients with advanced melanoma. While the full

results of this study are not yet published, the trial design and rationale are based on the

hypothesis that CC-122 can enhance the anti-tumor immune response elicited by PD-1

blockade.

For a comparative perspective, data from trials combining the checkpoint inhibitors nivolumab

and ipilimumab in advanced melanoma are presented below.

Table 3: Efficacy of Nivolumab + Ipilimumab in
Advanced Melanoma (for comparison)
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Combinat
ion
Regimen

Malignan
cy

Clinical
Trial ID

Overall
Respons
e Rate
(ORR)

Complete
Respons
e (CR)

Median
Progressi
on-Free
Survival
(PFS)

2-Year
Overall
Survival
(OS) Rate

Nivolumab

+

Ipilimumab

Advanced

Melanoma

CheckMate

067
58% 22%

11.5

months
64%

Data from the CheckMate 067 trial serves as a benchmark for immunotherapy combinations in

advanced melanoma.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of standard protocols for key assays used in the clinical evaluation of

cancer immunotherapies.

Immunohistochemistry (IHC) for PD-L1 Expression
Objective: To determine the expression level of Programmed Death-Ligand 1 (PD-L1) in tumor

tissue, which can be a predictive biomarker for response to checkpoint inhibitors.

Methodology:

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5

µm) are mounted on positively charged slides.

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated

through a series of graded ethanol solutions.

Antigen Retrieval: Heat-induced epitope retrieval is performed using a target retrieval

solution (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a

hydrogen peroxide solution.
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Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PD-L1

(e.g., clone 22C3 or 28-8) at a predetermined concentration and for a specified duration.

Detection System: A polymer-based detection system with a secondary antibody conjugated

to horseradish peroxidase (HRP) is applied.

Chromogen Application: The antigen-antibody complex is visualized by adding a chromogen

substrate, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.

Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and

then coverslipped.

Scoring: The percentage of tumor cells with positive membranous PD-L1 staining is

assessed by a trained pathologist.
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Immunohistochemistry workflow.
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Flow Cytometry for T-Cell Exhaustion Markers
Objective: To quantify the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on T-

cell subsets in peripheral blood.

Methodology:

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole

blood using density gradient centrifugation (e.g., Ficoll-Paque).

Cell Staining:

A cocktail of fluorescently-labeled monoclonal antibodies targeting surface markers (e.g.,

CD3, CD4, CD8, PD-1, TIM-3, LAG-3) is prepared.

A defined number of PBMCs are incubated with the antibody cocktail in the dark.

Washing: Cells are washed with a suitable buffer (e.g., PBS with 2% FBS) to remove

unbound antibodies.

Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.

Data Analysis:

A gating strategy is applied to identify lymphocyte populations and then specific T-cell

subsets (e.g., CD4+ and CD8+ T-cells).

The expression levels and co-expression of exhaustion markers on these subsets are

quantified.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cytokine Levels
Objective: To measure the concentration of specific cytokines (e.g., IL-2, IFN-γ) in patient

serum or plasma.

Methodology:
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Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine

of interest and incubated overnight.

Blocking: The plate is washed, and a blocking buffer (e.g., BSA in PBS) is added to prevent

non-specific binding.

Sample Incubation: Patient serum/plasma samples and a standard curve of known cytokine

concentrations are added to the wells and incubated.

Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for

the cytokine is added.

Enzyme Conjugate: After another wash, streptavidin-HRP is added, which binds to the

biotinylated detection antibody.

Substrate Addition: The plate is washed, and a chromogenic substrate (e.g., TMB) is added.

The HRP enzyme catalyzes a color change.

Reaction Stoppage and Reading: The reaction is stopped with an acid solution, and the

absorbance is read on a microplate reader at a specific wavelength.

Quantification: The cytokine concentration in the samples is determined by interpolating their

absorbance values from the standard curve.

Logical Relationships in Clinical Trial Design
The design of clinical trials for combination therapies follows a logical progression to ensure

patient safety and to effectively evaluate the efficacy of the new regimen.
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Logical progression of clinical trials.

Conclusion
CC-122 (avadomide) in combination with other anti-cancer agents represents a promising

therapeutic strategy for various advanced malignancies. Its dual mechanism of directly

targeting tumor cells and modulating the immune system provides a strong rationale for its use

in combination regimens. The clinical data presented in this guide demonstrate the potential of

CC-122 to improve patient outcomes. Further research, including the awaited results from the

combination trial with nivolumab, will continue to define the role of this novel CELMoD in the

evolving landscape of cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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